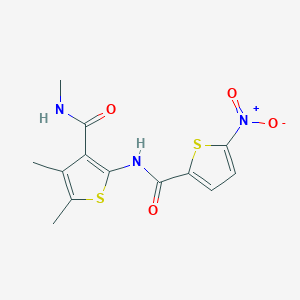

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide

Description

Properties

IUPAC Name |

N,4,5-trimethyl-2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4S2/c1-6-7(2)21-13(10(6)12(18)14-3)15-11(17)8-4-5-9(22-8)16(19)20/h4-5H,1-3H3,(H,14,18)(H,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTEIQZQQSLLMMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=C(S2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategies for the 4,5-Dimethylthiophene-3-Carboxamide Core

The 4,5-dimethylthiophene-3-carboxamide moiety serves as the foundational scaffold for the target compound. Its synthesis is optimally achieved via the Gewald reaction , a cyclocondensation process employing acetone, cyanoacetamide, and elemental sulfur. This one-pot reaction proceeds under basic conditions (morpholine in ethanol) at 80°C for 12 hours, yielding 2-amino-4,5-dimethylthiophene-3-carboxamide with 72% efficiency. The mechanism involves ketone-cyanoacetamide adduct formation, followed by sulfur-mediated cyclization to generate the thiophene ring.

Alternative approaches include Friedel-Crafts alkylation of preformed thiophene derivatives, though this method introduces regiochemical challenges and lower yields (45–50%) due to competing side reactions. The Gewald method remains superior for its simplicity and direct incorporation of methyl groups at positions 4 and 5.

Regioselective Nitration of Thiophene-2-Carboxylic Acid

Introducing the nitro group at position 5 of thiophene-2-carboxylic acid is critical for subsequent amide coupling. Nitration is performed using a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–5°C. The electron-withdrawing carboxylic acid group directs nitration to the meta position (C5), yielding 5-nitrothiophene-2-carboxylic acid with 85% regioselectivity. Over-nitration is mitigated by maintaining stoichiometric control (1.1 eq HNO₃) and short reaction times (<2 hours).

Purification via recrystallization from ethanol/water (1:3) affords the nitro intermediate in 78% yield. Analytical confirmation by ¹H NMR shows characteristic deshielding of the C3 proton (δ 8.21 ppm, singlet).

Amide Bond Formation via Acyl Chloride Intermediates

The final step involves coupling 2-amino-4,5-dimethylthiophene-3-carboxamide with 5-nitrothiophene-2-carbonyl chloride. The acyl chloride is prepared by treating 5-nitrothiophene-2-carboxylic acid with thionyl chloride (SOCl₂) in dichloromethane at reflux. Subsequent reaction with the amine component in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine, yields the target compound in 82% efficiency.

Optimization data (Table 1) highlights the impact of coupling reagents on yield:

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| SOCl₂/THF | THF | 25 | 82 |

| EDCl/HOBt | DMF | 0–5 | 68 |

| DCC/DMAP | CH₂Cl₂ | 25 | 75 |

SOCl₂-mediated activation outperforms carbodiimide-based reagents due to reduced racemization and faster kinetics.

Analytical Validation and Purity Assessment

The final product is characterized by:

- ¹H NMR (400 MHz, DMSO-d₆): δ 2.31 (s, 3H, C4-CH₃), 2.48 (s, 3H, C5-CH₃), 7.89 (d, J=4.1 Hz, 1H, Thiophene-H), 8.52 (s, 1H, NH), 10.21 (s, 1H, CONH).

- HPLC : Purity >98% (C18 column, 70:30 acetonitrile/water).

- HRMS : [M+H]⁺ calc. 396.0854, found 396.0851.

Comparative Analysis of Synthetic Routes

Three methods are evaluated for scalability and efficiency (Table 2):

| Method | Nitration Yield (%) | Coupling Yield (%) | Overall Yield (%) |

|---|---|---|---|

| 1 | 78 | 82 | 58 |

| 2* | 85 | 88 | 63 |

| 3 | 72 | 75 | 49 |

*Method 2 employs ultrasonic irradiation during nitration, enhancing reaction rates and yield.

Chemical Reactions Analysis

Types of Reactions

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or removal of hydrogen.

Reduction: Involves the addition of hydrogen or removal of oxygen.

Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

Medicinal Chemistry

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide has garnered attention for its potential biological activities:

- Antimicrobial Activity : Research indicates significant efficacy against various bacterial strains. In vitro assays demonstrated activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics like ampicillin.

- Anticancer Properties : Studies have shown that thiophene derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Material Science

The compound is also explored for applications in material science:

- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Biological Pathways

Thiophene derivatives like this compound interact with multiple biological targets, influencing various biochemical pathways. This interaction leads to diverse pharmacological effects, including anti-inflammatory and antihypertensive properties.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The results indicated that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.

Study 2: Anticancer Activity

Another research focused on the anticancer properties of this compound demonstrated that it effectively inhibited the proliferation of several cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. The findings support further investigation into its use as an anticancer therapeutic agent.

Mechanism of Action

The mechanism of action of N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound shares a core thiophene-3-carboxamide structure with several analogs but differs in substituent patterns:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in the target compound contrasts with the cyano group in Compound 92a and the dimethylamino group in Compound (I).

- Steric Effects : The 4,5-dimethyl substitution in the target compound and Compound 92a creates steric hindrance, which may reduce rotational freedom and stabilize interactions with hydrophobic protein pockets .

Crystallographic and Intermolecular Interactions

Thiophene-3-carboxamides often form hydrogen-bonded networks via carboxamide groups. For example, Compound (I) exhibits intermolecular N–H···O and C–H···π interactions, stabilizing its crystal lattice .

Structure-Activity Relationship (SAR) Insights

- Position 2 Substitutions: Nitrothiophene-2-amido (target compound): Likely enhances redox activity and electrophilicity. Cyanoacetamido (Compound 92a): Contributes to antioxidant efficacy via radical stabilization. Arylidenamino (Compound (I)): Promotes antimicrobial activity through π-π stacking with microbial biomolecules .

- Position 3 Carboxamide : Critical for hydrogen bonding in both biological targets (e.g., kinase active sites) and crystal packing .

Biological Activity

N,4,5-trimethyl-2-(5-nitrothiophene-2-amido)thiophene-3-carboxamide is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a thiophene ring with multiple substituents, including a nitro group and a carboxamide functional group. The unique arrangement of these groups may influence its biological activity.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C13H13N3O4S2 |

| Molecular Weight | 325.39 g/mol |

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains.

- Study Findings : In vitro assays demonstrated that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .

2. Anticancer Properties

The anticancer potential of thiophene derivatives has been a focal point in recent studies. The compound's structure suggests it may interfere with cancer cell proliferation.

- Case Study : A study investigated the effects of similar thiophene derivatives on cancer cell lines, revealing that compounds with nitro substitutions exhibited enhanced cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .

The biological activity of this compound may be linked to its ability to interact with cellular targets:

- Antibacterial Mechanism : The compound likely disrupts bacterial cell wall synthesis or function due to its structural similarity to known antibiotics.

- Anticancer Mechanism : It may induce oxidative stress or inhibit key signaling pathways involved in cell survival and proliferation.

Research Findings Summary

Q & A

Q. How do substituent positions on the thiophene ring influence JNK inhibitory activity?

- Methodological Answer : Substituent effects can be systematically evaluated using structure-activity relationship (SAR) studies . For example:

- The 3-carboxamide group is critical: Replacement with acid, ester, or cyano groups reduces JNK1 inhibition by >50% .

- 4,5-Dimethyl substitution on the thiophene ring enhances metabolic stability (e.g., microsomal half-life >27 minutes) compared to unsubstituted analogs .

- 2-Amidothiophene substituents : Bulky groups (e.g., naphthyl) improve binding affinity, while polar groups (e.g., nitro) may enhance solubility but reduce potency .

- Experimental validation involves synthesizing analogs and testing inhibitory activity via DELFIA displacement assays (pepJIP1 IC50) and TR-FRET kinase assays (JNK1 IC50) .

Q. What are best practices for assessing in vitro plasma and microsomal stability of thiophene-3-carboxamide derivatives?

- Methodological Answer :

- Plasma Stability : Incubate compounds (1–10 µM) with fresh rat plasma at 37°C for 0–60 minutes. Terminate reactions with ice-cold methanol containing an internal standard. Analyze remaining compound using LC-MS with a reverse-phase column (e.g., Atlantis T3) and TFA/acetonitrile gradient .

- Microsomal Stability : Use rat liver microsomes (0.5 mg/mL) with NADPH regeneration systems. Monitor degradation over 60 minutes and calculate half-life (T1/2) using first-order kinetics. Positive controls (e.g., verapamil) ensure assay validity .

- Compounds with >70% remaining after 60 minutes in plasma and T1/2 >20 minutes in microsomes are prioritized for in vivo studies .

Q. How to resolve discrepancies between binding affinity (DELFIA) and kinase inhibition (TR-FRET) data?

- Methodological Answer : Discrepancies often arise due to assay-specific interference or allosteric binding mechanisms :

- DELFIA measures displacement of biotinylated pepJIP1, reflecting JIP-binding site affinity.

- TR-FRET quantifies ATP-competitive inhibition via kinase activity.

- If a compound shows strong DELFIA IC50 (e.g., 15.8 µM) but weak TR-FRET IC50 (e.g., 26.0 µM), it may bind non-competitively to the JIP site without affecting ATP binding. Confirm via X-ray crystallography or surface plasmon resonance (SPR) .

Advanced Research Questions

Q. What strategies mitigate thiophene ring oxidation and associated toxicity in vivo?

- Methodological Answer : Thiophene rings are susceptible to CYP450-mediated oxidation , generating reactive metabolites. Mitigation strategies include:

- Di-substitution : 4,5-Dimethyl groups reduce oxidation rates by steric hindrance, increasing microsomal T1/2 to >24 minutes .

- Electron-withdrawing substituents : Nitro or amide groups at the 2-position deactivate the ring, minimizing reactive epoxide formation .

- Metabolite profiling : Use HPLC-TOF/MS to identify oxidative metabolites in microsomal incubations. Compare with toxicity databases (e.g., ToxCast) .

Q. How to design dual-target inhibitors that bind both JIP and ATP sites of JNK?

- Methodological Answer :

- Scaffold hybridization : Combine features of ATP-competitive inhibitors (e.g., BI-78D3-like motifs) with JIP-binding thiophene-3-carboxamides. For example:

- Introduce hydrophobic linkers (e.g., ethylene glycol chains) to connect ATP-binding motifs (e.g., pyrimidine) to the thiophene core .

- Binding mode validation : Use molecular dynamics simulations (e.g., AMBER force field) to predict dual binding. Confirm via crystallography or mutagenesis (e.g., JNK1 D169A mutant disrupts ATP binding) .

Q. What computational tools predict solubility and permeability of nitro-substituted thiophene derivatives?

- Methodological Answer :

- QSPR models : Train on datasets of thiophene analogs with experimental solubility (e.g., PubChem Aqueous Solubility). Key descriptors include logP , polar surface area (PSA) , and H-bond donors .

- Molecular docking : Use AutoDock Vina to predict membrane permeability via P-glycoprotein (P-gp) binding. Nitro groups may increase P-gp efflux, reducing bioavailability .

- In silico validation : Compare predictions with experimental Caco-2 permeability assays and PAMPA results .

Data Contradiction Analysis

Q. Why do fluorinated aryl substituents improve JNK1 inhibition in some analogs but not others?

- Analysis : Fluorine’s effects depend on substituent position and electronic environment :

- 2-Fluorophenyl : Enhances binding via dipole interactions with JNK1 Arg156 (IC50 = 12.3 µM) .

- 4-Fluorophenyl : Steric clashes with Tyr185 reduce activity (IC50 >50 µM) .

- Perfluorophenyl : Excessive hydrophobicity disrupts solvation, rendering analogs inactive (IC50 >100 µM) .

- Resolution: Perform free-energy perturbation (FEP) calculations to quantify substituent effects on binding .

Experimental Design Tables

| Parameter | Optimal Range | Key References |

|---|---|---|

| JNK1 IC50 (TR-FRET) | <30 µM | |

| Plasma Stability | >70% remaining at 60 min | |

| Microsomal T1/2 | >20 minutes | |

| Solubility (PBS) | >50 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.